3-Ethoxy-5-(trifluoromethyl)benzoic acid

Lipophilicity LogP Physicochemical Properties

Medicinal chemistry programs requiring CNS-penetrant or agrochemical intermediates face challenges balancing lipophilicity and metabolic stability. This 3-ethoxy-5-trifluoromethylbenzoic acid solves the trade-off with precise physicochemical properties. - LogP 4.10 & TPSA 46.5 Ų: Optimized for blood-brain barrier permeability vs. non-fluorinated or regioisomer analogs. - Trifluoromethyl pharmacophore: Enhances metabolic stability and bioavailability for neuroscience or herbicide discovery. - Carboxylic acid handle: Enables ortho-metalation and Pd-catalyzed cross-coupling for complex aryl scaffolds. - Reliable supply: Multiple pack sizes, ≥98% purity, ambient shipping.

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 1310416-50-2
Cat. No. B3097409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-(trifluoromethyl)benzoic acid
CAS1310416-50-2
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C10H9F3O3/c1-2-16-8-4-6(9(14)15)3-7(5-8)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
InChIKeyAHUOFGHTONARKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-(trifluoromethyl)benzoic acid Specifications and Physicochemical Baseline


3-Ethoxy-5-(trifluoromethyl)benzoic acid (CAS 1310416-50-2) is a halogenated benzoic acid derivative characterized by an ethoxy group at the 3-position and a trifluoromethyl group at the 5-position on the aromatic ring [1]. It has a molecular formula of C10H9F3O3 and a molecular weight of 234.17 g/mol [2]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, with its trifluoromethyl group conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs [1]. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% [2].

Trifluoromethyl-substituted benzoic acid scaffold
3-Ethoxy group enabling regiospecific synthetic derivatization
High-purity research intermediate for medicinal and agrochemical chemistry

3-Ethoxy-5-(trifluoromethyl)benzoic acid: Why Substitution Fails


Substitution of 3-Ethoxy-5-(trifluoromethyl)benzoic acid with other regioisomers or alkoxy analogs is not advisable due to significant differences in lipophilicity (LogP) and topological polar surface area (TPSA) that directly impact molecular recognition, membrane permeability, and synthetic reactivity [1]. For example, the 4-ethoxy regioisomer exhibits a lower LogP (4.01 vs. 4.10) , and the 3-methoxy analog demonstrates both lower LogP (~2.4) and higher TPSA, which can alter biological activity profiles and crystallinity [1]. These physicochemical divergences underscore that in-class compounds are not interchangeable and that 3-Ethoxy-5-(trifluoromethyl)benzoic acid offers a specific property balance critical for structure-activity relationship (SAR) optimization.

3-Ethoxy-5-(trifluoromethyl)benzoic acid
4-Ethoxy regioisomer
Regioisomer shift alters LogP and TPSA profiles, potentially impacting molecular recognition and synthetic reactivity.
3-Ethoxy-5-(trifluoromethyl)benzoic acid
3-Methoxy analog
Alkoxy variation changes lipophilicity and hydrogen-bonding character, which may affect crystallinity and biological assay outcomes.

3-Ethoxy-5-(trifluoromethyl)benzoic acid: Comparative Evidence vs. Analogs


Lipophilicity: 3-Ethoxy vs. 4-Ethoxy and 3-Methoxy Analogs

The computed LogP of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is 4.10, which is higher than both the 4-ethoxy regioisomer (LogP = 4.01) and the 3-methoxy analog (LogP ≈ 2.41) [1][2]. This 0.09 increase over the 4-ethoxy isomer and 1.69 increase over the 3-methoxy analog indicate superior lipophilicity, which is critical for applications requiring enhanced membrane permeability or lipid solubility [1].

Lipophilicity
Computed context
LogP 4.10 (3-ethoxy) vs 4.01 (4-ethoxy) and 2.41 (3-methoxy)
Supports lipophilicity ranking among regioisomers and alkoxy analogs
Computed values; experimental confirmation may be needed
Lipophilicity LogP Physicochemical Properties

Polar Surface Area: 3-Ethoxy vs. 3-Hydroxy Analog

The computed Topological Polar Surface Area (TPSA) of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is 46.5 Ų, which is 11.0 Ų lower than that of the 3-hydroxy analog (57.5 Ų) [1][2]. This reduction in TPSA is associated with improved passive membrane permeability and is a direct consequence of replacing a hydrogen bond donor (hydroxyl) with an ethyl ether group.

Polar Surface Area
Reported
TPSA 46.5 Ų vs 57.5 Ų (3-hydroxy analog)
Indicates reduced polarity and potential for improved passive permeability
TPSA reduction of 11 Ų; sourced from PubChem
Topological Polar Surface Area TPSA Permeability

Boiling and Flash Points: 3-Ethoxy vs. 4-Ethoxy Isomer

The predicted boiling point of 3-Ethoxy-5-(trifluoromethyl)benzoic acid is 305.0±42.0 °C, which is 0.5 °C higher than that of the 4-ethoxy regioisomer (304.5±42.0 °C) [1]. Similarly, the flash point differs by 0.3 °C (138.3 vs. 138.0 °C) [1]. While modest, these differences in physical properties can influence handling, purification, and formulation processes.

Boiling & Flash Points
Predicted
Boiling point 305.0±42.0 °C; Flash point 138.3±27.9 °C
Supports regioisomer identity control during synthesis
Modest differences vs. 4-ethoxy isomer; predicted values
Regioisomers Boiling Point Flash Point Physical Properties

Purity Specifications and Vendor Consistency

Commercial offerings of 3-Ethoxy-5-(trifluoromethyl)benzoic acid consistently specify purity levels of 95% or higher, with some vendors providing 97% purity [1]. This high and consistent purity specification, combined with the compound's MDL identifier (MFCD19105395) [2], ensures reproducible synthetic outcomes and minimizes the need for additional purification steps in downstream applications.

Purity Specification
Supplier specification
≥95% to 97% purity
Consistent high purity across multiple suppliers
MDL identifier MFCD19105395; supports reproducible synthetic outcomes
Purity Specifications Vendor Comparison Procurement

3-Ethoxy-5-(trifluoromethyl)benzoic acid Optimal Applications


Scaffold for CNS-Penetrant Drug Candidates

The combination of high lipophilicity (LogP = 4.10) [1] and reduced TPSA (46.5 Ų) [2] makes 3-Ethoxy-5-(trifluoromethyl)benzoic acid an excellent starting point for designing molecules with improved blood-brain barrier permeability. This is particularly valuable in neuroscience and psychiatric drug discovery programs where CNS exposure is a critical requirement.

Building Block in Agrochemical Lead Optimization

The trifluoromethyl group is a recognized pharmacophore in many modern agrochemicals due to its metabolic stability and bioavailability-enhancing properties [3]. The specific substitution pattern of 3-ethoxy and 5-trifluoromethyl provides a distinct electronic and steric profile that can be exploited in the development of novel herbicides or fungicides.

Precursor for Ortho-Metalation and Cross-Coupling Reactions

The carboxylic acid functionality and the electron-withdrawing trifluoromethyl group can direct ortho-metalation, enabling regioselective functionalization [4]. Furthermore, the compound can be readily converted into a suitable leaving group for palladium-catalyzed cross-coupling reactions, making it a versatile intermediate for constructing complex aryl frameworks.

Crystallinity and Solubility Modulation in Formulation

Compared to the 3-hydroxy analog, the ethoxy group reduces hydrogen-bonding capacity (1 donor, 6 acceptors) [2], which can lead to improved crystallinity and altered solubility profiles. This property can be leveraged in solid-state chemistry to optimize drug formulation and manufacturing processes.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold studies
Lipophilicity and TPSA balance
Permeability assay context (e.g., PAMPA, Caco-2)
Agrochemical lead optimization context
Trifluoromethyl metabolic stability profile
Structure-activity relationship screening
Ortho-metalation synthetic route diversification
Directed metalation group (carboxylic acid)
Regioselectivity and cross-coupling validation
Solid-state property and crystallization screening
Reduced hydrogen-bonding donor count
Crystallinity and solubility profiling

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